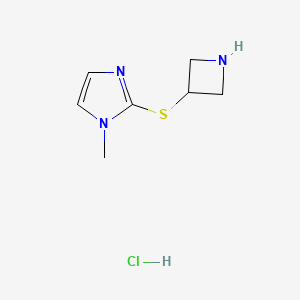
tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Key Intermediate for Rho-Kinase Inhibitor K-115
The compound tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate and its derivatives have applications in the synthesis of pharmaceutical compounds. For instance, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been developed as a key intermediate for the Rho–kinase inhibitor K-115. This synthesis is significant for multikilogram production of this Rho–kinase inhibitor (Gomi et al., 2012).
2. Potential SPECT Imaging Agent
Another research application involves the synthesis of derivatives of this compound for medical imaging. For example, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a radioligand with high affinity for the diazepam insensitive benzodiazepine receptor, was synthesized for potential use as a SPECT imaging agent (He et al., 1994).
3. Synthetic Route to Saturated Fused Aza Heterocycles
In a study on synthesizing saturated fused heterocyclic systems, tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate was used in the intramolecular Schmidt reaction. This process is a promising route for the synthesis of N-substituted diazepines with a fused pyrrole ring, highlighting the compound's utility in complex organic synthesis (Moskalenko & Boev, 2014).
4. Intramolecular Cyclopropanation
A related compound, N-(tert-butyl)-N-(3-buten-1-yl)diazoacetamides, was used in a study on intramolecular cyclopropanation. This research, utilizing chiral dirhodium(II) catalysts, demonstrates the potential of tert-butyl diazepane derivatives in synthetic organic chemistry (Doyle et al., 1994).
Properties
IUPAC Name |
tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)14-11-13(12-17)5-6-18-14/h5-6,11H,4,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODWRULSTJVOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)

![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)









![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)
